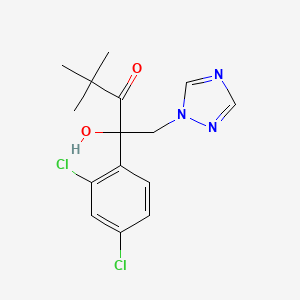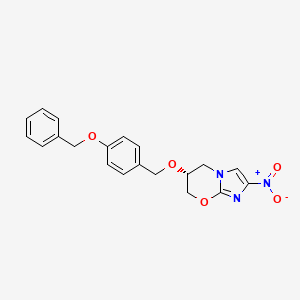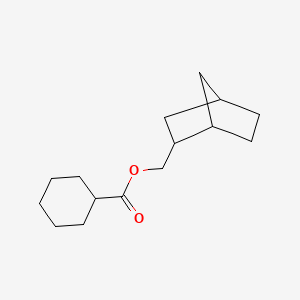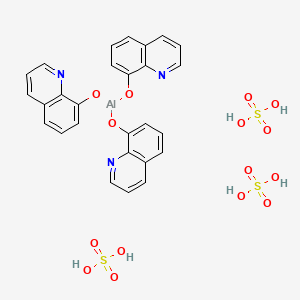
Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) is a complex compound with the molecular formula C27H24AlN3O15S3. It is known for its unique coordination structure, where aluminum is coordinated with three quinolin-8-olato ligands and three hydrogen sulfate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) typically involves the reaction of aluminum salts with quinolin-8-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperature and pH to ensure the proper formation of the complex. For instance, aluminum chloride can be reacted with quinolin-8-ol in an ethanol solution, followed by the addition of sulfuric acid to form the tris(hydrogen sulfate) complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess amounts of the substituting ligand under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-olato derivatives with additional oxygen functionalities, while reduction may produce simpler aluminum complexes.
Scientific Research Applications
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies related to metal-ligand interactions and their biological implications.
Medicinal Chemistry: Research explores its potential as a therapeutic agent due to its unique coordination properties.
Mechanism of Action
The mechanism by which tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) exerts its effects involves its ability to coordinate with various substrates. The aluminum center can interact with different molecules, facilitating catalytic processes or altering the properties of the substrates. The quinolin-8-olato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: This compound is similar in structure but lacks the hydrogen sulfate groups.
Aluminum tris(quinolin-8-olate): Another related compound, differing in the specific ligands coordinated to the aluminum center.
Uniqueness
This distinct feature sets it apart from other similar compounds and expands its utility in various scientific and industrial fields .
Properties
CAS No. |
93803-82-8 |
|---|---|
Molecular Formula |
C27H24AlN3O15S3 |
Molecular Weight |
753.7 g/mol |
IUPAC Name |
sulfuric acid;tri(quinolin-8-yloxy)alumane |
InChI |
InChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3 |
InChI Key |
XSEMBKYQWWVMQH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


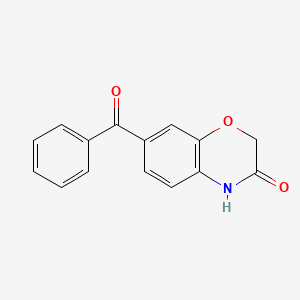


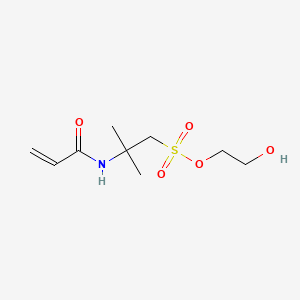
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
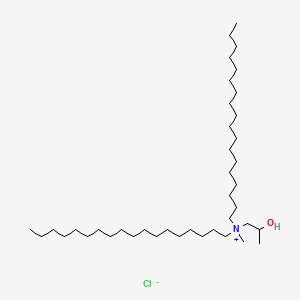
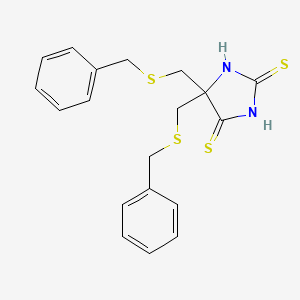
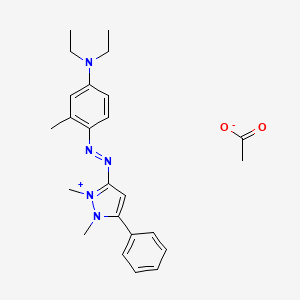
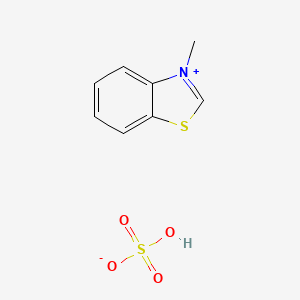
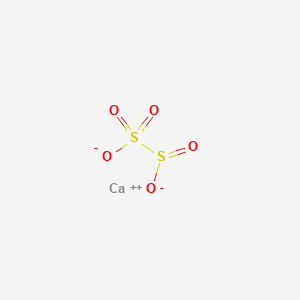
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
